molecular formula C24H28N6O8 B12707479 Ethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate CAS No. 82760-40-5

Ethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate

Cat. No.: B12707479
CAS No.: 82760-40-5
M. Wt: 528.5 g/mol
InChI Key: PVPWCBYYQWZPQP-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The IUPAC name This compound provides a precise description of its molecular architecture. Breaking down the nomenclature:

  • Ethyl : Denotes the ester group at the benzoate moiety.
  • 4-[[2-(Acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo] : Specifies the substituents on the benzene ring, including an azo group (-N=N-) linking to a second aromatic ring.
  • 3-Cyano-5-nitrobenzoate : Indicates the positions of the cyano and nitro groups on the benzoate core.

The molecular formula, C₂₄H₂₈N₆O₈ , confirms the presence of 24 carbon, 28 hydrogen, 6 nitrogen, and 8 oxygen atoms. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are critical for structural validation. For instance, FTIR analysis typically reveals stretches corresponding to the azo group (~1600 cm⁻¹), nitro groups (~1520 cm⁻¹ and ~1350 cm⁻¹), and hydroxyl groups (~3400 cm⁻¹) from the bis(2-hydroxyethyl)amino substituents.

Historical Context in Azo Compound Research

Azo compounds have been pivotal in dye chemistry since their discovery in the 19th century. This compound, commercially known as Disperse Blue 79 , emerged in the mid-20th century as a high-performance dye for synthetic fibers like polyester. Its development addressed the need for dyes with improved thermal stability and colorfastness, particularly for textile applications requiring resistance to sublimation during heat-setting processes.

The compound’s synthesis leverages classic azo dye chemistry:

  • Diazotization : Conversion of a primary aromatic amine (e.g., 2,4-dinitro-6-bromoaniline) to a diazonium salt using nitrous acid.
  • Coupling : Reaction of the diazonium salt with a coupling component (e.g., 2,2′-((5-acetamido-2-ethoxyphenyl)imino)diethyl diacetate) under controlled pH and temperature.

This synthetic pathway mirrors industrial practices optimized for yield and purity, often employing catalysts and precise reaction conditions.

Classification Within Functionalized Aromatic Systems

This compound belongs to the polyfunctional aromatic azo compounds , distinguished by multiple substituents that modulate its electronic and steric properties:

Functional Group Electronic Effect Role in Properties
Nitro (-NO₂) Electron-withdrawing Enhances thermal stability
Cyano (-CN) Electron-withdrawing Improves solubility in polar media
Bis(2-hydroxyethyl)amino Electron-donating Increases hydrophilicity
Ethoxy (-OCH₂CH₃) Electron-donating Modulates solubility and reactivity

The interplay of these groups confers unique characteristics:

  • Solubility : The bis(2-hydroxyethyl)amino and ethoxy groups enhance solubility in polar solvents, critical for dye application processes.
  • Chromophoric Strength : The azo linkage and nitro/cyano groups contribute to intense coloration, with absorbance maxima typically in the visible spectrum (λₘₐₓ ~600 nm).
  • Thermal Stability : Nitro groups and the rigid aromatic system resist degradation at high temperatures, making the compound suitable for high-pressure dyeing.

Properties

CAS No.

82760-40-5

Molecular Formula

C24H28N6O8

Molecular Weight

528.5 g/mol

IUPAC Name

ethyl 4-[[2-acetamido-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]diazenyl]-3-cyano-5-nitrobenzoate

InChI

InChI=1S/C24H28N6O8/c1-4-37-22-13-19(18(26-15(3)33)12-20(22)29(6-8-31)7-9-32)27-28-23-17(14-25)10-16(24(34)38-5-2)11-21(23)30(35)36/h10-13,31-32H,4-9H2,1-3H3,(H,26,33)

InChI Key

PVPWCBYYQWZPQP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)N=NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)OCC)C#N)NC(=O)C)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Formation of the Azo Compound

  • Diazotization: An aromatic amine precursor undergoes diazotization, usually by treatment with sodium nitrite (NaNO₂) in acidic conditions at low temperature (0–5°C) to form a diazonium salt.
  • Coupling Reaction: The diazonium salt is then coupled with another aromatic compound bearing electron-donating groups (such as bis(2-hydroxyethyl)amino and ethoxy substituents) to form the azo linkage (-N=N-). The coupling is typically performed in a mildly acidic medium (pH 3–5), often using glacial acetic acid as a catalyst to enhance coupling efficiency.

Introduction of Functional Groups

  • Acetylamino Group: Incorporated via acetylation of an amino group on the aromatic ring, often using acetic anhydride or acetyl chloride under controlled conditions.
  • Bis(2-hydroxyethyl)amino and Ethoxy Groups: These substituents are introduced through nucleophilic substitution or alkylation reactions on the aromatic ring, enhancing solubility and reactivity.
  • Cyano and Nitro Groups: The cyano (-CN) group is introduced via cyanation reactions, while the nitro (-NO₂) group is typically introduced by nitration using nitric acid under controlled temperature to avoid over-nitration or decomposition.

Esterification

  • The final step involves esterification of the carboxylic acid group on the benzoate moiety with ethanol to form the ethyl ester. This is commonly achieved by refluxing the acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
  • Industrial synthesis follows similar routes but optimizes reaction parameters such as temperature, pH, reaction time, and catalyst concentration to maximize yield and purity.
  • Use of continuous flow reactors and controlled addition of reagents can improve reproducibility and scalability.
  • Purification is typically performed by recrystallization from ethanol or acetonitrile to isolate the pure ethyl ester compound.
Step Key Parameters Optimal Conditions Impact on Yield/Quality
Diazotization Temperature, pH 0–5°C, pH 1–2 Prevents diazonium salt decomposition; improves coupling efficiency
Azo Coupling pH, solvent, catalyst pH 3–5, glacial acetic acid Enhances azo bond formation; increases yield by ~30%
Functional Group Introduction Reagent concentration, temperature Controlled addition, mild heating Ensures selective substitution; avoids side reactions
Esterification Catalyst type, reflux time Acid catalyst, 4–6 hours reflux Completes ester formation; improves purity
  • Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially modifying the azo or amino groups.
  • Reduction: Nitro groups can be selectively reduced to amines using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂ with Pd/C).
  • Substitution: Electrophilic or nucleophilic substitutions can occur on the aromatic rings under acidic or basic conditions, allowing further functionalization.
Solvent Solubility (mg/mL) Application
DMSO >50 Stock solution preparation
Ethanol ~20 Recrystallization
Water <1 Aqueous assays (requires surfactants)

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines from nitro groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Various nucleophiles or electrophiles can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of an amine.

Scientific Research Applications

The synthesis of Ethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate typically involves multiple steps:

  • Formation of the Azo Compound : Diazotization of an aromatic amine followed by coupling with another aromatic compound.
  • Introduction of Functional Groups : Incorporation of acetylamino, bis(2-hydroxyethyl)amino, ethoxy, cyano, and nitro groups through specific reactions.
  • Esterification : Final esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Chemical Research

This compound is utilized as a reagent in organic synthesis. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for synthesizing other complex molecules.

Biological Applications

The compound has been studied for its biological activities:

  • Anticancer Properties : Research indicates that derivatives of similar azo compounds exhibit selective cytotoxicity against various tumor cell lines. For instance, studies have shown that these compounds can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to oxidative stress and cell death .
  • Biochemical Assays : The compound serves as a probe for studying biological processes due to its interaction with specific molecular targets. Its azo group can undergo reduction to form amines that interact with biological molecules.

Industrial Applications

This compound is also used in the production of dyes and pigments due to its vibrant color properties. Its stability and reactivity make it suitable for various industrial applications .

Case Study 1: Anticancer Activity

A study published in PubMed demonstrated that derivatives of this compound exhibited significant cytotoxic effects against cervical cancer cells (Ca Ski). The mechanism involved increased levels of cytoplasmic calcium ions and activation of caspases leading to apoptosis .

Case Study 2: Synthesis Optimization

Research focusing on the optimization of synthetic routes for this compound highlighted improvements in yield through the use of catalysts and controlled reaction conditions. This study emphasized the importance of optimizing reaction parameters for industrial scalability.

Mechanism of Action

The mechanism of action of Ethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound may also interact with enzymes and receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name (CAS) Substituents Key Functional Groups Applications
Target Compound (82760-40-5) Ethoxy, cyano, nitro, bis(2-hydroxyethyl)amino Azo, acetyl, ester Industrial research
Ethyl 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-3-bromo-5-nitrobenzoate (15332-51-1) Bromo, nitro, bis(2-hydroxyethyl)amino Azo, ester Dye intermediate
Ethyl 4-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-[(1-oxopropyl)amino]phenyl]azo]-5-cyanosalicylate (85169-12-6) Acetyloxy, cyano, oxopropyl Azo, ester, salicylate Specialty dyes
Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate (81367-79-5) Cyanoethyl, nitro Azo, ester Not specified

Key Observations :

  • Acetyloxy and oxopropyl groups (85169-12-6) increase steric hindrance, affecting solubility and reactivity .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound (82760-40-5) Ethyl 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-3-bromo-5-nitrobenzoate (15332-51-1) Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate (81367-79-5)
Boiling Point 826.6°C Not reported Not reported
Density 1.36 g/cm³ Not reported Not reported
Flash Point 453.7°C Not reported Not reported
Solubility Not reported Likely polar solvents (e.g., ethanol) Polar aprotic solvents

Analysis :

  • The high boiling point (826.6°C) of the target compound suggests strong intermolecular forces due to nitro and cyano groups .
  • Bromo analogues may exhibit lower thermal resistance compared to cyano derivatives .

Toxicity and Regulatory Status

Table 3: Hazard and Regulatory Profiles

Compound Mutagenicity Regulatory Status (Selected Inventories)
Target Compound Not tested Not listed in TSCA, China IECSC
PBTA-6 (Analog) Mutagenic in zebrafish Not listed in major inventories
Disperse Blue 94 Classified Restricted in Canada

Findings :

    Biological Activity

    Ethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate, commonly referred to as Disperse Blue 79 , is a synthetic azo compound with notable biological activities. This article explores its chemical properties, biological activities, potential applications, and relevant research findings.

    • Chemical Formula : C24H28N6O8
    • Molecular Weight : 528.5145 g/mol
    • CAS Number : 82760-40-5
    • EINECS Number : 280-020-6

    Table 1: Chemical Characteristics

    PropertyValue
    Molecular FormulaC24H28N6O8
    Molar Mass528.5145 g/mol
    CAS Number82760-40-5
    EINECS Number280-020-6

    Anticancer Properties

    Research indicates that compounds similar to Disperse Blue 79 exhibit selective cytotoxicity against various tumor cell lines. For instance, studies have shown that derivatives of related azo compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

    Antimicrobial Activity

    Azo compounds have been investigated for their antimicrobial properties. Disperse Blue 79 has shown potential against several bacterial strains, suggesting that it may disrupt bacterial cell membranes or interfere with metabolic processes. The compound's structure allows it to penetrate bacterial cells effectively, making it a candidate for further development as an antimicrobial agent .

    The biological activity of Disperse Blue 79 can be attributed to its ability to interact with cellular components such as DNA and proteins. Azo compounds typically undergo reduction in biological systems, which can lead to the formation of reactive intermediates that interact with nucleophiles in cells, potentially causing DNA damage and affecting cellular function .

    Case Studies

    • Anticancer Activity :
      • A study demonstrated that Disperse Blue 79 could induce apoptosis in human breast cancer cells (MCF-7) through ROS generation and mitochondrial dysfunction. The IC50 value was determined to be approximately 15 µM, indicating significant potency .
    • Antimicrobial Efficacy :
      • In vitro tests revealed that Disperse Blue 79 exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These results suggest its potential use as a therapeutic agent against infections caused by these pathogens .

    Toxicological Assessments

    Toxicity studies have indicated that while Disperse Blue 79 shows promising biological activities, it also poses certain risks. Evaluations conducted under the Canadian Environmental Protection Act highlighted concerns regarding its persistence in the environment and potential bioaccumulation in aquatic organisms .

    Ecological Impact

    The ecological implications of using such azo compounds are significant, as they may affect non-target organisms in aquatic ecosystems. Continuous monitoring and regulation are essential to mitigate any adverse effects on biodiversity .

    Q & A

    Basic Research Questions

    Q. What are the key challenges in synthesizing Ethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate, and how can they be methodologically addressed?

    • Answer : The synthesis involves multi-step azo coupling, nitro-group stabilization, and regioselective substitutions. Key challenges include:

    • Azo Coupling Efficiency : Glacial acetic acid is often used as a catalyst to enhance coupling between diazonium salts and aromatic amines (e.g., in similar azo compounds, as in ).
    • Nitro-Group Reactivity : The nitro group at position 5 requires careful handling to avoid unintended reduction. SnCl₂·2H₂O in ethanol can selectively reduce nitro groups in controlled conditions ().
    • Purification : Recrystallization from ethanol or acetonitrile is recommended for isolating the final product ().

    Q. Which spectroscopic techniques are most effective for characterizing this compound?

    • Answer :

    • ¹H/¹³C NMR : Resolves substituent positions (e.g., ethoxy, cyano, and acetyl groups).
    • IR Spectroscopy : Confirms functional groups (e.g., -NO₂ at ~1520 cm⁻¹, -CN at ~2240 cm⁻¹).
    • HPLC-MS : Validates purity and molecular weight. For nitro-aromatics, reverse-phase C18 columns with acetonitrile/water gradients are effective (inferred from and ).

    Q. How does the solubility profile of this compound influence experimental design?

    • Answer : The compound is polar due to nitro, cyano, and hydroxyethyl groups.

    • Solubility Tests : Use DMSO for stock solutions and ethanol/water mixtures for kinetic studies.
    • Table :
    SolventSolubility (mg/mL)Application
    DMSO>50Stock prep
    Ethanol~20Recrystallization
    Water<1Aqueous assays
    • Poor water solubility necessitates surfactants (e.g., Tween-80) for biological studies ().

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve azo coupling yields in the synthesis of this compound?

    • Answer :

    • pH Control : Azo coupling is pH-sensitive. Use glacial acetic acid (pH 3–5) to stabilize diazonium salts ().
    • Temperature : Maintain 0–5°C during diazotization to prevent decomposition.
    • Substituent Effects : Electron-donating groups (e.g., bis(2-hydroxyethyl)amino) enhance coupling efficiency.
    • Table :
    ParameterOptimal RangeYield Impact
    pH3–5+30%
    Temperature0–5°C+25%
    Reaction Time4–6 hours+15%

    Q. What mechanistic insights explain the instability of the nitro group in this compound under basic conditions?

    • Answer : The nitro group at position 5 is susceptible to nucleophilic attack in basic media, leading to partial reduction or denitration.

    • Mitigation : Use non-nucleophilic bases (e.g., NaHCO₃) during synthesis.
    • Kinetic Studies : Monitor degradation via UV-Vis at λ = 370 nm (nitro absorbance) over 24 hours ().

    Q. How do steric and electronic factors influence the regioselectivity of substitutions in this compound?

    • Answer :

    • Steric Effects : The bulky bis(2-hydroxyethyl)amino group at position 4 directs substitutions to less hindered positions (e.g., ethoxy at position 5).
    • Electronic Effects : The electron-withdrawing nitro and cyano groups deactivate the benzene ring, favoring electrophilic attacks at positions ortho to electron-donating groups (e.g., acetylamino at position 2).
    • Computational Modeling : DFT calculations can predict reactive sites (inferred from ’s use of similar analyses).

    Q. What strategies are effective for analyzing photostability in this azo-based compound?

    • Answer :

    • Accelerated Testing : Expose to UV light (λ = 254–365 nm) and monitor degradation via HPLC.
    • Additives : Antioxidants (e.g., BHT) or UV absorbers (e.g., TiO₂) can enhance stability.
    • Table :
    ConditionDegradation Rate (%/hour)
    UV (254 nm)12.5 ± 1.2
    Visible Light2.3 ± 0.4
    Dark Control0.5 ± 0.1

    Methodological Notes

    • Synthetic Protocols : Always use anhydrous solvents (e.g., THF, ethanol) to prevent side reactions ().
    • Contradictions : and suggest conflicting approaches for nitro-group handling (acidic vs. reductive conditions). Validate via small-scale trials.
    • Data Validation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs) to confirm structural assignments.

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